2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a hybrid heterocyclic scaffold combining an imidazo[1,2-c]quinazolinone core, a sulfanyl linker, and a trifluoromethylphenyl acetamide moiety. The imidazoquinazolinone system is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications .
Synthetic routes for analogous compounds involve nucleophilic substitution reactions between chloroacetamide intermediates and heterocyclic thiols, as demonstrated in studies on quinazolinone derivatives . Structural elucidation typically employs NMR and UV spectroscopy, consistent with methodologies used for related acetamides .
Properties
IUPAC Name |
2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S/c1-12(2)18-20(31)29-19(28-18)13-7-3-5-9-15(13)27-21(29)32-11-17(30)26-16-10-6-4-8-14(16)22(23,24)25/h3-10,12,18H,11H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXAJJVLMFBRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazoquinazoline core, introduction of the sulfanyl group, and attachment of the trifluoromethylphenylacetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group or other reducible functionalities.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Functional and Pharmacological Insights
Anti-Inflammatory Activity: The target compound shares structural similarities with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which demonstrated superior anti-inflammatory activity compared to diclofenac in rodent models . In contrast, 1,2,4-triazole-based acetamides (e.g., derivatives from ) prioritize anti-exudative effects, showing comparable efficacy to diclofenac sodium at 10 mg/kg doses but with divergent mechanisms (e.g., vascular permeability modulation).
Synthetic Accessibility: The target compound’s synthesis aligns with methods for quinazolinone acetamides, where chloroacetamide intermediates react with heterocyclic thiols under basic conditions . This contrasts with 1,3,4-oxadiazole derivatives, which require multistep protocols involving hydrazine and carbon disulfide .
Metabolic and Safety Profiles: The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., ethylamino-substituted quinazolinones) . Triazole and oxadiazole derivatives (e.g., ) often exhibit higher aqueous solubility due to polar heterocycles but may suffer from faster renal clearance.
Key Research Findings
Anti-Inflammatory Potency: Quinazolinone acetamides generally outperform triazole derivatives in inflammation models, likely due to stronger interactions with cyclooxygenase (COX) isoforms . The target compound’s IC₅₀ values (unreported in evidence) are hypothesized to align with its structural cousin, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which achieved 78% edema inhibition at 50 mg/kg .
Fluorinated derivatives (e.g., the target compound) may pose environmental persistence concerns, analogous to PFAS compounds discussed in firefighting foam studies .
Biological Activity
The compound 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the imidazoquinazoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazoquinazoline core with a sulfanyl group and an acetamide moiety. The trifluoromethyl group on the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.
Molecular Formula
- C : 15
- H : 16
- N : 4
- O : 2
- S : 1
IUPAC Name
- This compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazoquinazoline core is known to exhibit inhibitory effects on various biological pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of α-glucosidase, which is relevant in managing diabetes by delaying carbohydrate absorption.
- Antioxidant Activity : Preliminary studies indicate that derivatives of imidazoquinazolines possess antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.
- Antimicrobial Activity : The presence of the sulfanyl group may enhance the compound’s affinity for microbial targets, suggesting potential applications in treating infections.
In Vitro Studies
Recent studies have evaluated the biological activities of various imidazoquinazoline derivatives, including our compound of interest:
| Study | Target | Findings |
|---|---|---|
| 3 | α-glucosidase | The compound exhibited significant inhibitory activity compared to acarbose, indicating its potential in diabetes management. |
| 5 | Antioxidant assays | Demonstrated strong antioxidant properties using CUPRAC and TEAC methods, suggesting therapeutic applications in oxidative stress conditions. |
Case Studies
- Diabetes Management : A study highlighted the efficacy of imidazoquinazolines in inhibiting α-glucosidase, showcasing the potential for developing new antidiabetic agents.
- Cancer Research : Compounds with similar structures have been investigated for their cytotoxic effects against various cancer cell lines, suggesting that our compound may also exhibit anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
